Bromazepam-d4
Overview
Description
Bromazepam-d4 is a deuterated form of bromazepam, a benzodiazepine derivative primarily used for its anxiolytic properties. . Deuteration involves the substitution of hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the compound’s stability and provide unique properties for research applications.
Mechanism of Action
Target of Action
Bromazepam-d4 primarily targets the GABA (A) Receptor . GABA (A) receptors are inhibitory neurotransmitter receptors that play a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain .
Mode of Action
This compound binds to the GABA-A receptor, causing a conformational change and potentiating its inhibitory effects . This binding increases the receptors’ response when activated by GABA itself or an agonist . The result is an enhancement of the inhibitory effects of GABA, leading to decreased neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By potentiating the inhibitory effects of GABA, this compound enhances the function of the GABAergic system, leading to increased inhibition of neuronal activity .
Pharmacokinetics
Bromazepam is completely absorbed in humans, with a bioavailability of 84% following oral administration . The intact drug is eliminated from the blood with a mean half-life of 11.9 hours . Predictable steady-state blood levels are maintained on multiple daily dosing . Bromazepam exhibits pK a values of 2.9 and 11.0, corresponding to the removal of the proton of the protonated nitrogen in the 4-position of the molecule, and the deprotonation of the nitrogen in the 1-position, respectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABA’s inhibitory effects. This leads to a decrease in neuronal excitability, which can help to alleviate symptoms of anxiety and panic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-exposure to other CNS depressants can enhance impairment and potentially lead to respiratory depression . Additionally, factors such as the patient’s age, gender, and the presence of certain medical conditions or medications can influence the pharmacokinetics and overall effects of this compound .
Biochemical Analysis
Biochemical Properties
Bromazepam-d4 interacts with various enzymes and proteins within the body. It primarily binds to the GABA-A receptor, causing a conformational change and potentiating its inhibitory effects . This interaction with the GABA-A receptor is a key aspect of this compound’s role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the inhibitory effects of GABA, a neurotransmitter that reduces neuronal excitability . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the GABA-A receptor, leading to a conformational change that enhances the receptor’s response when activated by GABA . This interaction results in increased inhibitory effects, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to be stable under certain conditions, but can degrade over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 system, specifically by enzymes such as CYP3A4, CYP3A5, and CYP2C19 . This metabolism can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is generally well absorbed after oral administration and has a volume of distribution of 1.56 L/kg . It is lipophilic, allowing it to cross the blood-brain barrier and equilibrate with brain tissue .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can localize to various compartments within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromazepam-d4 typically involves the deuteration of bromazepam. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium . Another method involves the use of deuterated reagents in the synthesis of bromazepam from its precursors.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is common to achieve the desired isotopic substitution .
Chemical Reactions Analysis
Types of Reactions: Bromazepam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Bromazepam-d4 is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties but different pharmacokinetic profile.
Clonazepam: Used for its anticonvulsant properties, with a longer half-life compared to bromazepam.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Uniqueness of Bromazepam-d4: The deuteration of bromazepam to form this compound provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where isotopic labeling is required .
Properties
IUPAC Name |
7-bromo-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYHDSEFNYJSL-VTBMLFEUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675723 | |
Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185022-85-8 | |
Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1185022-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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